2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex hexahydroquinoline derivative. Its core structure consists of a partially saturated quinoline ring system (1,4,5,6,7,8-hexahydroquinoline) with a ketone group at position 5 and a methyl substituent at position 2. Key structural features include:
- 4-Nitrophenyl group at position 4, which introduces strong electron-withdrawing effects.
- 2-(Propan-2-yloxy)ethyl ester at position 3, influencing lipophilicity and metabolic stability compared to simpler esters like ethyl or methyl .
Hexahydroquinoline derivatives are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nitro group in this compound may enhance binding to nitroreductase enzymes or act as a pharmacophore in targeting specific cellular pathways .
Properties
IUPAC Name |
2-propan-2-yloxyethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-15(2)33-10-11-34-26(30)23-16(3)27-20-13-18(22-5-4-12-35-22)14-21(29)25(20)24(23)17-6-8-19(9-7-17)28(31)32/h4-9,12,15,18,24,27H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOPWWZXQOWWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106634 | |
| Record name | 2-(1-Methylethoxy)ethyl 1,4,5,6,7,8-hexahydro-2-methyl-4-(4-nitrophenyl)-5-oxo-7-(2-thienyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433247-80-4 | |
| Record name | 2-(1-Methylethoxy)ethyl 1,4,5,6,7,8-hexahydro-2-methyl-4-(4-nitrophenyl)-5-oxo-7-(2-thienyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433247-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)ethyl 1,4,5,6,7,8-hexahydro-2-methyl-4-(4-nitrophenyl)-5-oxo-7-(2-thienyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize dihydropyridines and related compounds. The reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure may contribute to its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenyl and thiophene groups may contribute to its binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
In contrast, 4-methoxyphenyl (electron-donating) and 4-chlorophenyl (moderately electron-withdrawing) in analogues may alter binding affinities to different targets . Thiophen-2-yl vs. 5-methylthiophen-2-yl: Methylation of the thiophene ring increases lipophilicity, which could improve membrane permeability .
Ester Group Impact: The 2-(propan-2-yloxy)ethyl ester in the target compound likely enhances metabolic stability compared to simpler esters (methyl, ethyl) due to steric hindrance . Phenoxyethyl esters (e.g., ID 8011-0669) may exhibit extended half-lives in vivo due to reduced esterase susceptibility .
Bioactivity and Computational Similarity
Table: Computational Similarity Metrics (Tanimoto Index)
- Compounds with Tanimoto indices >0.7 are considered structurally similar and likely to share bioactivity profiles . The target compound and ID 8011-0669 cluster together in bioactivity-based hierarchical clustering due to shared thiophene motifs .
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data reported, but analogous compounds (e.g., Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) show puckered hexahydroquinoline rings with Cremer-Pople parameters (Q = 0.45 Å, θ = 12°) .
- Methyl 4-(4-methoxyphenyl)-...: Crystallizes in a monoclinic system (P2₁/c) with intramolecular hydrogen bonds stabilizing the keto-enol tautomer .
Biological Activity
The compound 2-(Propan-2-yloxy)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes several functional groups that contribute to its biological activity:
- Hexahydroquinoline core : This bicyclic structure is known for various pharmacological properties.
- Nitrophenyl group : Often associated with increased reactivity and biological activity.
- Thiophene ring : Known for its role in enhancing the pharmacological profile of compounds.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Several studies have reported that derivatives of hexahydroquinoline exhibit significant antibacterial and antifungal properties. For instance, compounds with similar nitrophenyl substitutions have shown promising results against various pathogens.
- Antiviral Activity :
- Cytotoxicity :
Case Study 1: Antiviral Screening
A recent study synthesized a series of quinoline derivatives and tested their inhibitory effects on HIV reverse transcriptase. The compound was part of a library screened for activity against viral replication. Results indicated that it had comparable efficacy to established antiviral agents, with promising selectivity indices suggesting lower toxicity .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of hexahydroquinoline derivatives. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the nitrophenyl position enhanced antimicrobial potency .
Table 1: Biological Activities and IC50 Values
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
